molecular formula C4H4N2O2S B11923442 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B11923442
M. Wt: 144.15 g/mol
InChI Key: XXFNWMYNGDPHGX-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole core substituted with a methyl group at position 3 and a carboxylic acid group at position 5. Its molecular formula is C₄H₄N₂O₂S, with a molecular weight of 144.16 g/mol . Derivatives of this compound, such as its methyl ester (CAS 352356-71-9), are intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFNWMYNGDPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pinner Salt

Deuterated or non-deuterated acetonitrile reacts with anhydrous HCl in methanol or ethanol at 0–5°C to form the corresponding Pinner salt (imino ether hydrochloride). For non-deuterated synthesis:

CH3CN+HCl+ROHCH3C(OR)NH2HCl(R = methyl, ethyl)\text{CH}3\text{CN} + \text{HCl} + \text{ROH} \rightarrow \text{CH}3\text{C(OR)NH}_2\cdot\text{HCl} \quad (\text{R = methyl, ethyl})

The intermediate is isolated via filtration and washed with cold ether.

Acetamidine Synthesis

The Pinner salt is treated with ammonium carbonate in aqueous ethanol at 60–70°C, yielding acetamidine:

CH3C(OR)NH2HCl+(NH4)2CO3CH3C(NH2)NH2+ROH+CO2+H2O\text{CH}3\text{C(OR)NH}2\cdot\text{HCl} + (\text{NH}4)2\text{CO}3 \rightarrow \text{CH}3\text{C(NH}2)\text{NH}2 + \text{ROH} + \text{CO}2 + \text{H}2\text{O}

This step achieves >90% conversion, with purity confirmed by titration.

Thiadiazole Ring Formation

Acetamidine reacts with chlorocarbonyl sulfinyl chloride (ClC(O)SCl) in dichloromethane at −10°C to 0°C. Cyclization occurs via nucleophilic attack, forming the 1,2,4-thiadiazole ring:

CH3C(NH2)NH2+ClC(O)SClC4H4N2O2S+HCl+NH3\text{CH}3\text{C(NH}2)\text{NH}2 + \text{ClC(O)SCl} \rightarrow \text{C}4\text{H}4\text{N}2\text{O}2\text{S} + \text{HCl} + \text{NH}3

The crude product is purified via recrystallization from ethanol/water, yielding 75–85%.

Industrial-Scale Synthesis via Acetamide

For large-scale production, a streamlined protocol using acetamide avoids hazardous intermediates:

Reaction with Chlorocarbonyl Sulfinyl Chloride

Acetamide reacts with ClC(O)SCl in toluene at 80–90°C under nitrogen:

CH3CONH2+ClC(O)SClCH3C(SCl)NHC(O)Cl+H2O\text{CH}3\text{CONH}2 + \text{ClC(O)SCl} \rightarrow \text{CH}3\text{C(SCl)NHC(O)Cl} + \text{H}2\text{O}

Excess ClC(O)SCl is recovered via distillation for reuse.

Cyclization with Methyl Cyanoformate

The intermediate is treated with methyl cyanoformate (MeOCOCN) in the presence of triethylamine, inducing cyclization at 100–110°C:

CH3C(SCl)NHC(O)Cl+MeOCOCNC4H4N2O2S+CO2+MeCl\text{CH}3\text{C(SCl)NHC(O)Cl} + \text{MeOCOCN} \rightarrow \text{C}4\text{H}4\text{N}2\text{O}2\text{S} + \text{CO}2 + \text{MeCl}

Yield: 70–78% after silica gel chromatography.

Hydrolysis of Thiadiazole Carboxylate Esters

Methyl or ethyl esters of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (e.g., methyl ester, CAS: 352356-71-9) are hydrolyzed to the free acid:

Acidic Hydrolysis

Refluxing the ester in 6M HCl at 100°C for 12 hours:

C5H6N2O2S+H2OC4H4N2O2S+MeOH\text{C}5\text{H}6\text{N}2\text{O}2\text{S} + \text{H}2\text{O} \rightarrow \text{C}4\text{H}4\text{N}2\text{O}_2\text{S} + \text{MeOH}

Yield: 80–85% after neutralization and extraction.

Basic Hydrolysis

Using 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours:

C5H6N2O2S+NaOHC4H3N2O2SNa++MeOH\text{C}5\text{H}6\text{N}2\text{O}2\text{S} + \text{NaOH} \rightarrow \text{C}4\text{H}3\text{N}2\text{O}2\text{S}^- \text{Na}^+ + \text{MeOH}

Acidification with HCl precipitates the carboxylic acid (yield: 88–92%).

Green Chemistry Approaches: Micellar Catalysis

Recent advances employ surfactant-based systems to enhance reaction efficiency. A protocol adapted from uses sodium dodecyl sulfate (SDS) in ethyl lactate/water:

Optimized Conditions

  • Solvent : Ethyl lactate/H<sub>2</sub>O (3:1 v/v)

  • Surfactant : 10 mol% SDS

  • Temperature : 25°C

  • Time : 2–3 hours

The micellar environment accelerates cyclization by stabilizing intermediates, achieving 90–94% yield with minimal byproducts.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages
Pinner ReactionAcetonitrile, ClC(O)SCl−10°C to 0°C, 12h75–85%High purity; scalable
Industrial Acetamide RouteAcetamide, ClC(O)SCl, MeOCOCN80–110°C, 8h70–78%Cost-effective; avoids cryogenic steps
Ester HydrolysisMethyl ester, HCl/NaOH60–100°C, 6–12h80–92%Simple setup; high yields
Micellar CatalysisSDS, ethyl lactate/H<sub>2</sub>O25°C, 2h90–94%Eco-friendly; room-temperature synthesis

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to corresponding thiadiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

One of the primary applications of 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid is its use as a herbicide. Research indicates that derivatives of this compound exhibit significant herbicidal properties, making them effective in weed management.

  • Case Study : A study demonstrated that formulations containing 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid effectively controlled various weed species without harming crops like rice and maize. The application method involved spraying an emulsion containing the compound over the crops, which resulted in the destruction of targeted weeds while leaving the crops unharmed .

Pest Control

The compound has also been explored for its potential as a pest repellent or attractant. Its unique chemical structure allows it to interact with biological systems effectively.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of fezolinetant, a drug being investigated for treating menopausal symptoms.

  • Synthesis Pathway : The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid derivatives has been optimized to enhance yield and purity. These derivatives are then utilized in further chemical reactions to produce active pharmaceutical ingredients (APIs) .

Research has indicated that 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid exhibits antimicrobial activity against various pathogens.

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong bioactivity against specific strains .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential enzymatic processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt bacterial cell wall synthesis and protein function is of particular interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

1,2,4-Thiadiazole-5-carboxylic Acid (TTCA)
  • Structure : Lacks the methyl group at position 3.
  • Applications : Used as a corrosion inhibitor for mild steel due to its ability to form protective layers via adsorption .
5-Chloro-1,2,4-thiadiazole-3-carboxylic Acid
  • Structure : Substituted with chlorine at position 5 and a carboxylic acid at position 3 (CAS 1346147-94-1).
  • Molecular Weight : 164.57 g/mol .
  • Key Difference: The electron-withdrawing chlorine atom increases reactivity, making this compound more electrophilic than 3-methyl derivatives.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
  • Structure : Replaces the carboxylic acid with a carbohydrazide group.
  • Molecular Weight : 158.18 g/mol .
  • Applications : Used as a building block for synthesizing hydrazone derivatives, which are explored for antimicrobial and anticancer activities.

Thiazole Derivatives

3-Methoxy-1,2-thiazole-5-carboxylic Acid
  • Structure : Contains a thiazole ring (one sulfur, one nitrogen) instead of a thiadiazole (two nitrogens, one sulfur). A methoxy group is present at position 3.
  • Molecular Weight : 159.17 g/mol .
  • Applications : A high-purity (≥95%) compound used in pharmaceutical research (e.g., targeting neurological and metabolic disorders) and materials science (e.g., enhancing thermal stability).

Triazole-Thioacetate Derivatives

Thiotriazoline (3-Methyl-1,2,4-triazolyl-5-thioacetic Acid Morpholine)
  • Structure : Combines a triazole ring with a thioacetic acid chain and morpholine.
  • Applications : A cardioprotective and antioxidant agent (50 mg/kg dosage) used to treat ischemic conditions .
  • Key Difference : The triazole core and morpholine substitution enhance bioavailability and metabolic stability compared to thiadiazole derivatives.
Angiolin ([S]-2,6-diaminohexanoic Acid 3-Methyl-1,2,4-triazolyl-5-thioacetate)
  • Structure: Combines a triazole-thioacetate with an amino acid moiety.
  • Applications : Anti-ischemic and endothelium-protective drug (50 mg/kg dosage) with low toxicity (Class V) .
  • Key Difference: The amino acid component improves tissue targeting, a feature absent in thiadiazole-carboxylic acids.

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid C₄H₄N₂O₂S 144.16 -CH₃, -COOH Pharmaceutical intermediates
1,2,4-Thiadiazole-5-carboxylic acid (TTCA) C₃H₂N₂O₂S 130.13 -COOH Corrosion inhibition
5-Chloro-1,2,4-thiadiazole-3-carboxylic acid C₃HClN₂O₂S 164.57 -Cl, -COOH Undocumented

Table 2: Comparison with Heterocyclic Analogs

Compound Heterocycle Type Key Functional Group Molecular Weight (g/mol) Application Domain
3-Methoxy-1,2-thiazole-5-carboxylic acid Thiazole -OCH₃, -COOH 159.17 Drug development, materials
Thiotriazoline Triazole Thioacetic acid 249.34 (estimated) Cardioprotection
Angiolin Triazole Amino acid conjugate 306.38 (estimated) Anti-ischemic therapy

Research Findings and Trends

  • Triazole-Thioacetates : Compounds like Thiotriazoline and Angiolin demonstrate higher clinical relevance due to their optimized pharmacokinetic profiles and proven efficacy in ischemia-related disorders .
  • Thiazole vs. Thiadiazole : Thiazole derivatives exhibit greater structural versatility in drug design, as seen in 3-methoxy-1,2-thiazole-5-carboxylic acid’s applications in neurological and metabolic therapies .

Biological Activity

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid is characterized by a thiadiazole ring, which is known for its reactivity and ability to interact with various biological targets. The compound's structure allows it to participate in biochemical pathways that can lead to therapeutic effects or toxicity depending on the context and dosage.

The biological activity of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid is primarily mediated through its interaction with enzymes and receptors:

  • Enzyme Interaction : The compound acts as an intermediate in the synthesis of various pharmaceutical agents. It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Cell Signaling : Studies indicate that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. Its influence on cancer cell lines suggests potential applications in oncology .

Anticancer Activity

Recent research has demonstrated the anticancer potential of derivatives of thiadiazole compounds. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. A specific derivative was noted for its ability to inhibit c-Met phosphorylation, a crucial pathway in cancer progression .

Antimicrobial Activity

3-Methyl-1,2,4-thiadiazole-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.95 µg/mL3.91 µg/mL
Enterococcus faecalis15.62 µg/mL62.5 µg/mL
Escherichia coli125 µg/mL>1000 µg/mL
Pseudomonas aeruginosaNo activity detectedN/A

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Research has suggested that compounds within the thiadiazole family may possess neuroprotective properties, contributing to their potential use in treating neurodegenerative diseases. The mechanisms are thought to involve antioxidative effects and modulation of neuroinflammatory pathways .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antitumor Activity : A study investigated a series of thiadiazole derivatives for their ability to inhibit c-Met in cancer cells. The most promising compounds displayed IC50 values ranging from 2.54 nM to 61.36 nM against c-Met mutants, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Screening : Another study focused on synthesizing novel derivatives of thiadiazoles and evaluating their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significantly lower MIC values compared to standard antibiotics like nitrofurantoin .

Pharmacokinetics

The pharmacokinetic profile of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics in animal models. Understanding the pharmacokinetics is essential for assessing the therapeutic viability of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and its derivatives?

  • Methodology : Multi-step synthesis involving condensation of thioamides with carboxylic acid derivatives under acidic conditions. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid yields thiadiazole derivatives . Adjust substituents and reaction times to optimize yield.
  • Key Parameters : Reaction temperature (reflux), solvent (acetic acid), and stoichiometric ratios (1.1:1 of aldehyde to thiazolone).

Q. How can the purity and structural integrity of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid be characterized?

  • Techniques :

  • Spectroscopy : UV-Vis (λmax at 238 nm for thiadiazole derivatives) , IR (C=O stretch at ~1700 cm⁻¹), and NMR (1H/13C for methyl and carboxyl groups).
  • Chromatography : HPLC with C18 columns and mobile phases like acetonitrile/water for purity assessment.
    • Validation : Compare retention times and spectral data with reference standards.

Q. What are the solubility and stability profiles of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under varying conditions?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate). Thiadiazole derivatives are typically sparingly soluble in water but soluble in DMSO .
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40–80°C) and monitor via TLC/HPLC. Carboxylic acids are prone to decarboxylation at high temperatures.

Advanced Research Questions

Q. How does the thiadiazole ring in 3-methyl-1,2,4-thiadiazole-5-carboxylic acid influence its corrosion inhibition efficiency on metals?

  • Mechanism : The thiadiazole moiety adsorbs onto metal surfaces (e.g., mild steel) via lone pairs on sulfur and nitrogen, forming a protective layer. Efficiency is quantified via electrochemical impedance spectroscopy (EIS) and weight loss assays .
  • Optimization : Compare inhibition efficiency (%) of methyl-substituted derivatives vs. bulkier analogs (e.g., phenyl groups).

Q. What validation criteria are critical for spectrophotometric quantification of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in pharmaceutical formulations?

  • Validation Parameters :

  • Linearity : Calibration curve (R² ≥ 0.99) over 10–100 µg/mL.
  • Accuracy : Recovery studies (98–102%) using spiked samples.
  • Robustness : Test pH, temperature, and solvent variations .
    • Example : UV detection at λ = 238 nm with a LOD of 0.5 µg/mL and LOQ of 1.5 µg/mL.

Q. How can computational modeling predict the bioactivity of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid derivatives?

  • Approach :

  • Docking Studies : Target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.
  • QSAR : Correlate substituent electronegativity with IC50 values for antimicrobial activity .
    • Validation : Synthesize top-scoring analogs and test in vitro (e.g., MIC against E. coli).

Q. What role does the methyl group at position 3 play in the compound’s enzymatic inhibition kinetics?

  • Kinetic Analysis : Perform enzyme assays (e.g., acetylcholinesterase inhibition) with varying methyl-substituted analogs.
  • Findings : Methyl groups enhance lipophilicity, improving membrane permeability but potentially reducing water solubility. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Methodological Considerations

  • Synthetic Challenges : Avoid decarboxylation during synthesis by maintaining low temperatures (<80°C) and inert atmospheres.
  • Analytical Pitfalls : UV quantification may interfere with impurities; use diode-array detectors for spectral purity checks .
  • Biological Assays : Pre-solubilize compounds in DMSO (≤1% v/v) to prevent solvent toxicity in cell-based studies .

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